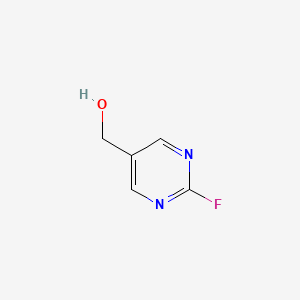
(2-Fluoropyrimidin-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of (2-Fluoropyrimidin-5-yl)methanol typically involves the introduction of a fluorine atom into the pyrimidine ring. One common method includes the reaction of 2,5-dichloropyrimidine with a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The resulting 2-fluoropyrimidine is then subjected to a reduction reaction using sodium borohydride (NaBH4) to yield this compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
(2-Fluoropyrimidin-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, often using catalysts like palladium on carbon (Pd/C).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 typically yields the carboxylic acid derivative, while reduction with LiAlH4 produces the amine derivative .
Wissenschaftliche Forschungsanwendungen
(2-Fluoropyrimidin-5-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in various chemical reactions and processes.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Industry: The compound is used in the development of new materials with unique properties, such as increased stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of (2-Fluoropyrimidin-5-yl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom’s high electronegativity and ability to form strong bonds with carbon atoms contribute to the compound’s stability and reactivity. In biological systems, the compound may inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its potential use as an antiviral or anticancer agent .
Vergleich Mit ähnlichen Verbindungen
(2-Fluoropyrimidin-5-yl)methanol can be compared with other fluorinated pyrimidines, such as 5-fluorouracil (5-FU) and 2-fluoropyrimidine. While all these compounds share the presence of a fluorine atom in the pyrimidine ring, they differ in their specific chemical structures and properties:
- **2-Fluoropy
5-Fluorouracil (5-FU): Widely used as an anticancer drug, 5-FU inhibits thymidylate synthase, leading to the disruption of DNA synthesis in rapidly dividing cells.
Eigenschaften
Molekularformel |
C5H5FN2O |
|---|---|
Molekulargewicht |
128.10 g/mol |
IUPAC-Name |
(2-fluoropyrimidin-5-yl)methanol |
InChI |
InChI=1S/C5H5FN2O/c6-5-7-1-4(3-9)2-8-5/h1-2,9H,3H2 |
InChI-Schlüssel |
HSMZFYLSBDJINJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=N1)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B14021570.png)
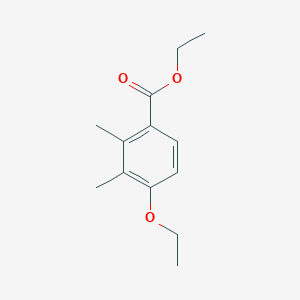
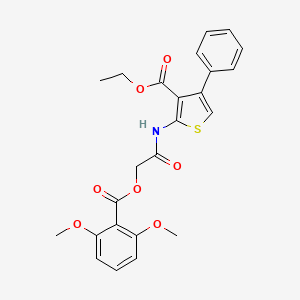

![Benzyl (6-oxo-5-oxa-7-azaspiro[3.4]octan-2-YL)carbamate](/img/structure/B14021596.png)
![4-{2-[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]ethyl}benzenesulfonamide](/img/structure/B14021600.png)
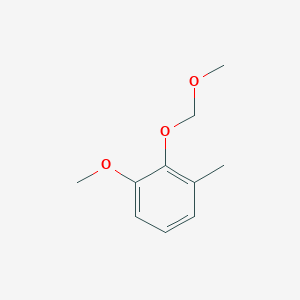
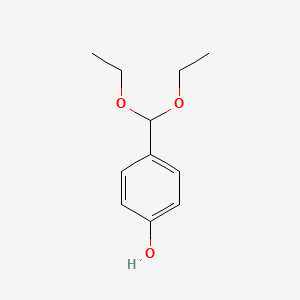
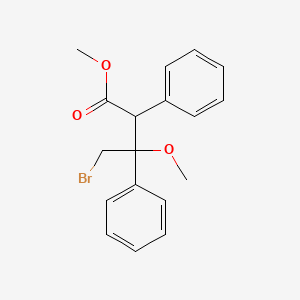
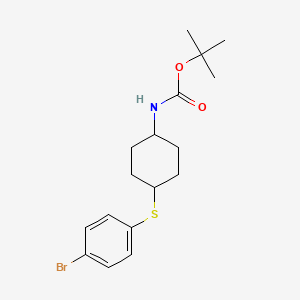
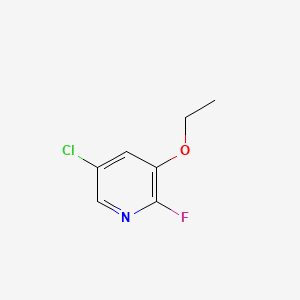
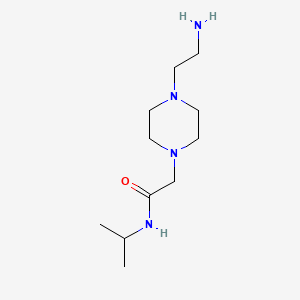
![4'-Chloro-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14021651.png)

